ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, which provides structural rigidity and electronic diversity.
- A 3-bromobenzoyl substituent at position 6, introducing steric bulk and electron-withdrawing effects.
- A propyl group at position 7, contributing to lipophilicity.
- An ethyl ester at position 5, enhancing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O4/c1-3-11-29-20-17(23(31)28-12-6-5-10-19(28)26-20)14-18(24(32)33-4-2)21(29)27-22(30)15-8-7-9-16(25)13-15/h5-10,12-14H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPFNNVMUGAPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)Br)C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazatricyclo ring system: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromobenzoyl group: This step often involves a Friedel-Crafts acylation reaction using 3-bromobenzoyl chloride and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazatricyclo ring system may also interact with biological membranes or receptors, modulating their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and computational properties of the target compound and its analogs:
*Estimated based on substituent contributions.
Key Trends:
- Molecular Weight : The bromo-substituted target has the highest molecular weight due to bromine’s atomic mass (79.9 g/mol), followed by chloro (~35.5 g/mol) and fluoro (~19 g/mol).
- Lipophilicity (XLogP3) : Electron-withdrawing groups (Br, Cl) increase logP compared to polar substituents (e.g., methoxy in ). The 3,5-dimethyl analog () has the highest XLogP3 (3.7) due to dual methyl hydrophobicity.
- Rotatable Bonds : Longer alkyl chains (e.g., butyl in ) increase flexibility, while rigid substituents (e.g., isopropyl in ) reduce conformational freedom.
Electronic and Steric Effects
- 3-Bromo vs. Its strong electron-withdrawing nature may enhance electrophilic reactivity.
- Methyl vs. Methoxypropyl : The methoxy group in introduces polarity and H-bonding capacity, improving aqueous solubility but reducing membrane permeability.
- Propyl vs. Butyl/Isopropyl : Propyl balances lipophilicity and steric effects, whereas butyl () enhances logP, and isopropyl () introduces branching, affecting molecular packing.
Research Implications
- Drug Design : Bromo and chloro analogs may exhibit enhanced target binding via halogen bonding, while methyl/methoxy groups improve solubility.
- Material Science : Rigid tricyclic cores with halogen substituents could serve as building blocks for organic semiconductors or metal-organic frameworks (MOFs).
Biological Activity
Ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique triazatricyclo structure and potential biological activities. This article reviews the compound's biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C24H21BrN4O4 and a molecular weight of 509.3519 g/mol. Its structure includes multiple nitrogen atoms and a bromobenzoyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 534566-22-8 |
| Molecular Formula | C24H21BrN4O4 |
| Molecular Weight | 509.3519 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems:
- Covalent Bond Formation : The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes.
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
- Membrane Interaction : The triazatricyclo structure may modulate membrane properties or receptor functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antitumor Potential
Preliminary investigations suggest that this compound could have antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL.
- Antitumor Activity : In a mouse model of breast cancer, administration of the compound at doses of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups.
Safety and Toxicology
While the biological activities are promising, toxicity studies are essential to ensure safety for potential therapeutic applications. Initial assessments indicate low cytotoxicity towards normal human cells at therapeutic concentrations.
Q & A
Q. What experimental methodologies are recommended for determining the molecular structure and stereochemistry of this compound?
To elucidate the structure, employ X-ray crystallography for absolute configuration determination and NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to resolve complex proton environments. Computational methods like density functional theory (DFT) can validate spectral assignments . For stereochemical analysis, compare experimental optical rotation with predicted values from quantum mechanical calculations.
Q. How can researchers optimize the multi-step synthesis of this compound, particularly in achieving regioselectivity during heterocyclic ring formation?
Key intermediates (e.g., brominated benzoyl precursors) must be synthesized with controlled reaction conditions. Use microwave-assisted synthesis to enhance reaction efficiency and HPLC to monitor intermediate purity. Regioselectivity in triazatricyclic systems can be influenced by solvent polarity (e.g., DMF vs. THF) and temperature gradients .
Q. What purification strategies are effective for isolating this compound from by-products formed during imine and ester coupling reactions?
Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization (using ethanol/water mixtures). For persistent impurities, employ preparative HPLC with a C18 column and isocratic elution (acetonitrile/water with 0.1% formic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays (e.g., enzyme inhibition vs. cytotoxicity)?
Discrepancies often arise from assay conditions (pH, co-solvents) or off-target effects. Perform dose-response validation across multiple cell lines (e.g., HEK293, HeLa) and orthogonal assays (e.g., fluorescence polarization for enzyme inhibition, MTT for cytotoxicity). Cross-validate results using LC-MS to confirm compound stability in biological media .
Q. What computational and experimental approaches are suitable for probing the structure-activity relationship (SAR) of the triazatricyclic core?
Use molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases). Synthesize analogs with systematic substitutions (e.g., propyl vs. allyl at position 7) and evaluate via surface plasmon resonance (SPR) for binding affinity. Correlate electronic properties (Hammett constants) with activity trends .
Q. How can AI-driven tools enhance the prediction of reaction pathways for scaling up synthesis?
Integrate COMSOL Multiphysics for kinetic modeling of key steps (e.g., cyclization) and machine learning (Python-based libraries like RDKit) to predict optimal reaction parameters (temperature, catalyst loading). Validate predictions with microfluidic reactor trials to minimize side reactions .
Q. What mechanistic insights explain the compound’s pharmacological activity against inflammatory pathways?
Conduct phosphoproteomics (LC-MS/MS) to identify kinase targets (e.g., JAK/STAT pathway). Use knockout cell models (CRISPR-Cas9) to confirm target specificity. Compare results with structurally related compounds (e.g., thiazolidinones) to isolate critical pharmacophores .
Methodological Considerations
- Data Validation : Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ACD/Labs or ChemDraw).
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and account for solvent effects (DMSO ≤0.1% v/v) .
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture-free conditions for imine stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
